molecular formula C8H11N5O5S B1681479 Satranidazole CAS No. 56302-13-7

Satranidazole

Cat. No.: B1681479
CAS No.: 56302-13-7
M. Wt: 289.27 g/mol
InChI Key: FNSHYEAUAUHIMB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Satranidazole is a novel nitroimidazole that primarily targets DNA . It is used to treat infections caused by bacteria and parasites .

Mode of Action

This compound interacts with its target, DNA, by causing extensive damage characterized by helix destabilization and strand breakage . This damage is achieved through the reduction of the nitro group in the imidazole ring of the compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication process. By causing physical damage to DNA, it disrupts the normal replication process, thereby inhibiting the growth and proliferation of bacteria and parasites .

Pharmacokinetics

It is known that the drug’s relatively high redox potential may make it more resistant to inactivation by oxygen . This suggests that this compound may have good bioavailability and a long half-life in the body, allowing it to exert its effects over a prolonged period.

Result of Action

The result of this compound’s action is the effective killing of bacteria and parasites that cause infections. By damaging their DNA, this compound prevents these organisms from replicating and growing, thereby helping to clear the infection .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of oxygen can affect the drug’s redox potential and thus its resistance to inactivation . Additionally, the drug’s effectiveness can be influenced by factors such as the pH of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the bacteria or parasites being targeted.

Biochemical Analysis

Biochemical Properties

Satranidazole interacts with various biomolecules in its mechanism of action. It is known to cause extensive DNA damage characterized by helix destabilization and strand breakage . This interaction with DNA is a key aspect of its biochemical activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to cause side effects that include headache, metallic taste, dryness in the mouth, stomach upset, and nausea . These effects are usually mild and subside with time. If these symptoms persist for a long time, it is recommended to consult a doctor .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to damage DNA. During reduction, this compound has been examined for its ability to damage DNA . Physical damage to DNA was measured by viscometry, thermal denaturation, and renaturation, and hydroxyapatite chromatography .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to control the release of the drug over a 12-hour period . The release of this compound was found to be dependent upon the composition of the nanoparticles, the ratio of the components, and possible particle size, as well as bioadhesive ability .

Dosage Effects in Animal Models

In animal models of anaerobic infection, this compound has been tested for its activity against reference strains and clinical isolates . The drug was found to be more active towards anaerobes than many 5-nitroimidazoles because its relatively high redox potential may make it more resistant to inactivation by oxygen .

Metabolic Pathways

It is known that this compound changes the way the body senses pain .

Transport and Distribution

It is known that this compound is a systemically acting drug .

Subcellular Localization

It is known that this compound is a systemically acting drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: Satranidazole is synthesized through a multi-step process involving the nitration of imidazole derivatives. The key steps include:

Industrial Production Methods: In industrial settings, the production of this compound involves the use of natural polysaccharides as coating materials for colon targeting. This method is cost-effective and non-toxic, ensuring high compatibility and optimal drug dissolution profiles .

Chemical Reactions Analysis

Types of Reactions: Satranidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amino derivatives, oxidized metabolites, and substituted imidazole derivatives .

Properties

IUPAC Name

1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O5S/c1-10-6(13(15)16)5-9-7(10)11-3-4-12(8(11)14)19(2,17)18/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSHYEAUAUHIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N2CCN(C2=O)S(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204840
Record name Satranidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56302-13-7
Record name Satranidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56302-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Satranidazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056302137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Satranidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Imidazolidinone, 1-(1-methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SATRANIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N7G8A6439
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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